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molecular formula C10H19B B1283877 (4-Bromobutyl)cyclohexane CAS No. 60439-16-9

(4-Bromobutyl)cyclohexane

Cat. No. B1283877
M. Wt: 219.16 g/mol
InChI Key: FZFWXUKZEJDCMB-UHFFFAOYSA-N
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Patent
US04683330

Procedure details

4-Cyclohexyl-butan-1-ol(8.1 ml, 47 mmol) at -5° C. under nitrogen was treated dropwise over 10-15 min with 2.2 ml (23 mmol) of phosphorus tribromide, stirred at 0° C. for 15 min, room temperature for 2 h, then at 100° C. for 1.5 h before cooling to 0° C. The reaction was quenched with 50 g of ice, diluted with 100 ml of brine, and extracted with ether. The combined organics were washed with brine, dried over anhydrous sodium sulfate, filtered, concentrated, and distilled at 2 mm Hg, 100° C., to give 9.84 g (96%) of 1-bromo-4-cyclohexylbutane as a colorless liquid. NMR (CDCl3, TMS) δ 0.6-2.3 (m, 17H), 3.43 (t, J=7 Hz, 2H).
Quantity
8.1 mL
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:7][CH2:8][CH2:9][CH2:10]O)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.P(Br)(Br)[Br:13]>>[Br:13][CH2:10][CH2:9][CH2:8][CH2:7][CH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
8.1 mL
Type
reactant
Smiles
C1(CCCCC1)CCCCO
Name
Quantity
2.2 mL
Type
reactant
Smiles
P(Br)(Br)Br

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at 0° C. for 15 min, room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at 100° C. for 1.5 h before cooling to 0° C
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 50 g of ice
ADDITION
Type
ADDITION
Details
diluted with 100 ml of brine
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
distilled at 2 mm Hg, 100° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrCCCCC1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 9.84 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 195.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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